Potent 5-Lipoxygenase Inhibition: A 10-Fold Potency Advantage Over the Clinical Inhibitor Zileuton
5-(3,4-Dimethylphenoxy)pentanoic acid demonstrates an IC50 of 60 nM against partially purified recombinant 5-lipoxygenase [1]. In contrast, the orally active clinical 5-lipoxygenase inhibitor zileuton exhibits substantially higher IC50 values across multiple assays: 400 nM in rat PMNL, 400 nM in human PMNL, and 900 nM in human whole blood [2]. This 6.7- to 15-fold difference in potency under comparable in vitro conditions establishes a clear quantitative distinction, suggesting the 3,4-dimethylphenoxy substitution pattern may confer enhanced enzyme-inhibitor interactions relative to the benzothiophene-based zileuton.
| Evidence Dimension | Inhibitory potency against 5-lipoxygenase (IC50) |
|---|---|
| Target Compound Data | 60 nM |
| Comparator Or Baseline | Zileuton: 400 nM (rat PMNL), 400 nM (human PMNL), 900 nM (human whole blood) |
| Quantified Difference | 6.7-fold (vs. human PMNL) to 15-fold (vs. human whole blood) more potent |
| Conditions | Target: Partially purified recombinant 5-LO with arachidonic acid substrate (15 min preincubation); Comparator: Leukotriene B4 biosynthesis in isolated PMNL or whole blood |
Why This Matters
For researchers developing novel anti-inflammatory agents or studying leukotriene biology, this compound offers a chemically distinct and significantly more potent alternative to zileuton, enabling lower working concentrations and potentially reducing off-target effects in cellular assays.
- [1] BindingDB. BDBM50051863 / CHEMBL1081479. IC50: 60 nM. Assay: Inhibition of partially purified recombinant 5-lipoxygenase using arachidonic acid as substrate, 15 min preincubation. View Source
- [2] Carter, G. W., Young, P. R., Albert, D. H., Bouska, J., Dyer, R., Bell, R. L., ... & Brooks, D. W. (1991). 5-Lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929-937. View Source
